

Spectroscopic and Synthetic Profile of 3-(Trifluoromethyl)-1H-indene: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indene

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(trifluoromethyl)-1H-indene**, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with predicted spectroscopic values derived from analogous compounds. This approach offers a robust resource for the identification, characterization, and further investigation of **3-(trifluoromethyl)-1H-indene**.

Chemical Structure and Properties

3-(Trifluoromethyl)-1H-indene is an indene derivative featuring a trifluoromethyl group at the 3-position. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

Property	Value	Reference
Molecular Formula	$C_{10}H_7F_3$	
Molecular Weight	184.16 g/mol	
CAS Number	134391-57-4	
Appearance	Liquid	
Refractive Index (n _{20/D})	1.489	

Spectroscopic Data

The following tables summarize the expected and, where available, experimental spectroscopic data for **3-(trifluoromethyl)-1H-indene**. Predicted values are based on the analysis of structurally similar compounds reported in the literature.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.2	m	4H	Aromatic C-H
~ 6.5	t	1H	H-2
~ 3.4	d	2H	H-1 (CH ₂)

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 145 - 140	C-7a, C-3a
~ 130 - 120	Aromatic C-H
~ 125 (q)	CF ₃
~ 115 (q)	C-3
~ 35	C-1 (CH ₂)

Table 2.3: ¹⁹F NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ -60 to -65	s	3F	CF ₃

Mass Spectrometry (MS)

Table 2.4: Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
184	High	[M] ⁺ (Molecular Ion)
165	Moderate	[M - F] ⁺
115	High	[M - CF ₃] ⁺ (Loss of CF ₃ radical)

Infrared (IR) Spectroscopy

Table 2.5: Infrared (IR) Spectroscopic Data (Predicted) Sample Preparation: Neat Liquid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch (CH ₂)
~ 1600, 1480	Medium	C=C aromatic ring stretch
~ 1350 - 1150	Strong	C-F stretch (asymmetric and symmetric)
~ 750	Strong	Ortho-disubstituted benzene C-H bend

Experimental Protocols

While specific experimental protocols for the complete spectroscopic characterization of **3-(trifluoromethyl)-1H-indene** are not readily available in the literature, the following are generalized methodologies based on standard practices for similar compounds.[\[1\]](#)[\[2\]](#)

NMR Spectroscopy

NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a secondary standard like hexafluorobenzene would be used.

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatography (GC) column. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, this would typically be done using the attenuated total reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

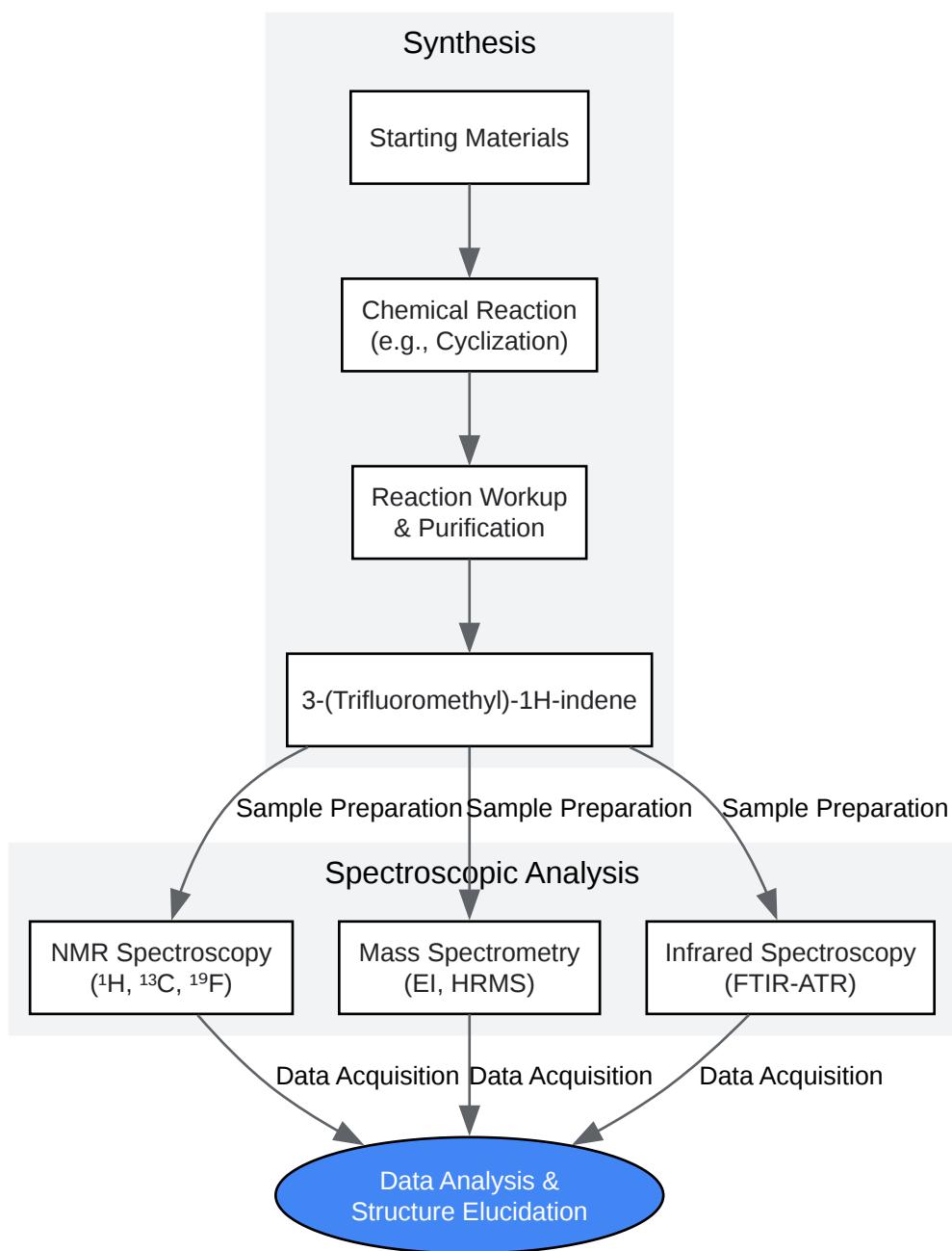
Synthesis

The synthesis of **3-(trifluoromethyl)-1H-indene** can be approached through several synthetic routes. One plausible method involves the acid-catalyzed cyclization of a suitable precursor, a common strategy for forming indene skeletons.^[3] An alternative approach could be a palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes, which has been shown to produce trifluoromethylated allenes that can subsequently undergo an acid-catalyzed cyclization to yield trifluoromethylated indenes.

Visualizations

Experimental Workflow

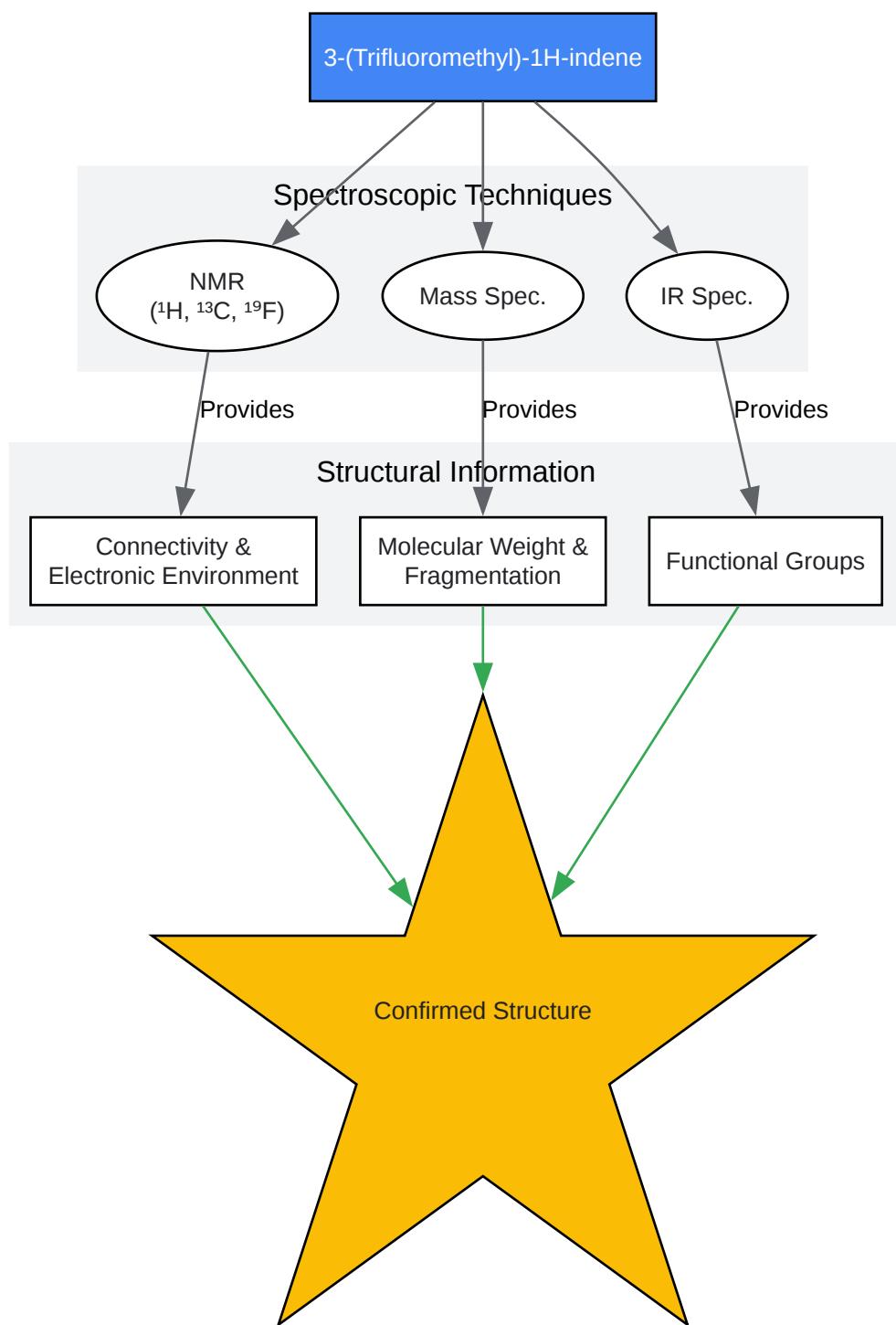
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-(trifluoromethyl)-1H-indene**.

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Caption: Experimental workflow for synthesis and analysis.

Key Spectroscopic Relationships

This diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **3-(trifluoromethyl)-1H-indene**.



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Caption: Spectroscopic techniques and structural information.

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